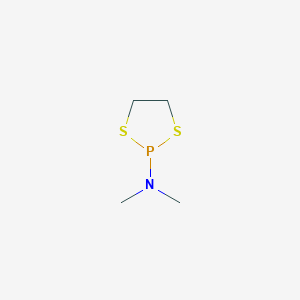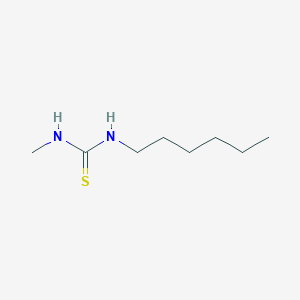
Methyl(phenyl)carbonohydrazonoyl dicyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(phenyl)carbonohydrazonoyl dicyanide is a chemical compound known for its unique structure and properties It belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(phenyl)carbonohydrazonoyl dicyanide typically involves the reaction of phenylhydrazine with methyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the isocyanide carbon, followed by cyclization and elimination steps.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(phenyl)carbonohydrazonoyl dicyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.
Major Products: The major products formed from these reactions include oxidized hydrazones, reduced hydrazones, and substituted derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Methyl(phenyl)carbonohydrazonoyl dicyanide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Methyl(phenyl)carbonohydrazonoyl dicyanide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it acts as a protonophore, disrupting the proton gradient across mitochondrial membranes and inhibiting ATP synthesis . This action leads to the inhibition of cellular respiration and energy production, ultimately causing cell death in targeted organisms.
Vergleich Mit ähnlichen Verbindungen
Methyl(phenyl)carbonohydrazonoyl dicyanide can be compared with other similar compounds such as:
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Both compounds act as protonophores, but FCCP has a trifluoromethoxy group that enhances its lipophilicity and membrane permeability.
Carbonyl cyanide m-chlorophenylhydrazone (CCCP): Similar to FCCP, CCCP is also a protonophore but with a chlorophenyl group, which affects its potency and toxicity profile.
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51337-36-1 |
|---|---|
Molekularformel |
C10H8N4 |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
2-[methyl(phenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H8N4/c1-14(13-9(7-11)8-12)10-5-3-2-4-6-10/h2-6H,1H3 |
InChI-Schlüssel |
FZDRBHJIVIUXPR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)N=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



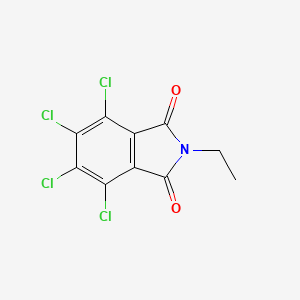
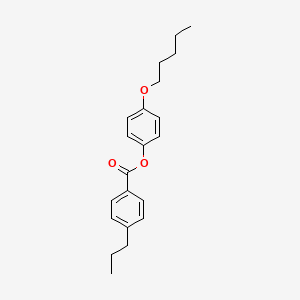
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
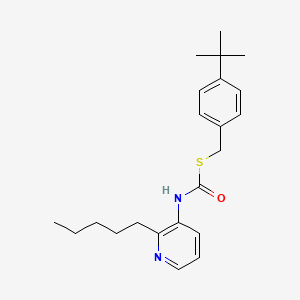
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
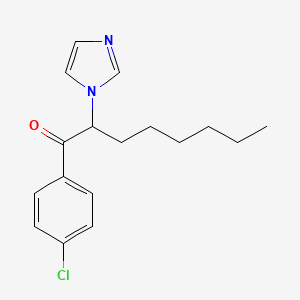
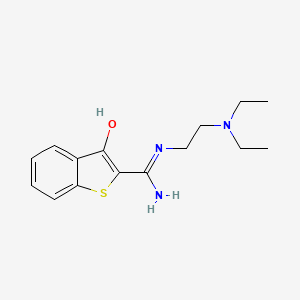
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

